molecular formula C14H19NO4 B14573600 Benzoic acid, 2-nitro-, heptyl ester CAS No. 61580-24-3

Benzoic acid, 2-nitro-, heptyl ester

Cat. No.: B14573600
CAS No.: 61580-24-3
M. Wt: 265.30 g/mol
InChI Key: FSRRXYRYBZFTDZ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-nitro-, heptyl ester: is an organic compound that belongs to the class of esters It is derived from benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a heptyl group, and a nitro group is attached to the benzene ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-nitro-, heptyl ester can be achieved through esterification reactions. One common method involves the reaction of 2-nitrobenzoic acid with heptyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using advanced reactors. The use of catalysts like tetraisopropyl titanate can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-nitro-, heptyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a metal catalyst like palladium.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: 2-nitrobenzoic acid and heptyl alcohol.

    Reduction: 2-amino-benzoic acid, heptyl ester.

    Substitution: Various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of benzoic acid, 2-nitro-, heptyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester linkage allows the compound to be hydrolyzed, releasing the active benzoic acid derivative, which can then exert its effects on various biological pathways .

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 2-nitro-, heptyl ester is unique due to the presence of both the nitro group and the heptyl ester linkage

Properties

CAS No.

61580-24-3

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

heptyl 2-nitrobenzoate

InChI

InChI=1S/C14H19NO4/c1-2-3-4-5-8-11-19-14(16)12-9-6-7-10-13(12)15(17)18/h6-7,9-10H,2-5,8,11H2,1H3

InChI Key

FSRRXYRYBZFTDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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